molecular formula C7H14N2 B11923588 6-Azaspiro[3.4]octan-2-amine

6-Azaspiro[3.4]octan-2-amine

Cat. No.: B11923588
M. Wt: 126.20 g/mol
InChI Key: SCSIASHFGZKKMO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic systems, which are characterized by two rings connected by a single common atom, are of profound importance in contemporary organic synthesis. Their rigid, three-dimensional structures offer a distinct advantage over more traditional, often planar, aromatic systems. tandfonline.com This inherent three-dimensionality allows for the precise spatial arrangement of functional groups, which can lead to more specific and potent interactions with biological targets. tandfonline.com

The incorporation of spirocyclic scaffolds into drug candidates has been shown to improve a range of physicochemical properties. bldpharm.com These improvements can include enhanced aqueous solubility, optimized lipophilicity (logP), and increased metabolic stability. bldpharm.comvulcanchem.com Furthermore, the unique and often complex structures of spirocycles provide an avenue to explore novel chemical space and generate new intellectual property in the competitive field of drug discovery. vulcanchem.comnih.gov The increased fraction of sp3-hybridized carbons in spirocycles is a desirable trait in modern medicinal chemistry, as it often correlates with higher success rates in clinical development. bldpharm.com The development of stereoselective synthetic methods for spirocyclic compounds is an active area of research, aiming to provide access to enantiomerically pure molecules with well-defined three-dimensional structures. rsc.org

Overview of Azaspiro[3.4]octane Core Structures as Unique Chemical Scaffolds

The azaspiro[3.4]octane core, which consists of a cyclopentane (B165970) ring fused to an azetidine (B1206935) ring via a spiro-center, is a particularly valuable scaffold in medicinal chemistry. This structural motif serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The synthesis of the parent 6-azaspiro[3.4]octane has been a focus of research, with methodologies often involving annulation reactions to construct the bicyclic core.

Derivatives of the azaspiro[3.4]octane scaffold have been investigated for a variety of therapeutic applications. For instance, some derivatives have shown potential as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. thermofisher.comfishersci.ca Additionally, azaspiro[3.4]octane-based compounds have been explored for their potential in treating neurological disorders and for their antimicrobial properties. The constrained conformation of the azaspiro[3.4]octane system can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The development of synthetic routes to functionalized azaspiro[3.4]octanes, such as 6-Azaspiro[3.4]octan-2-amine, is crucial for expanding the utility of this scaffold in drug discovery and development. researchgate.net

Data Tables

Table 1: Physicochemical Properties of 6-Azaspiro[3.4]octane

PropertyValue
Molecular FormulaC7H13N
Molecular Weight111.185 g/mol
Boiling Point162.0±8.0 °C at 760 mmHg
Density1.0±0.1 g/cm3
Flash Point42.8±16.5 °C
LogP1.32
Index of Refraction1.504

Data sourced from a public chemical database. chemsrc.com

Table 2: Related Azaspiro[3.4]octane Derivatives and their Applications

Compound NameCAS NumberApplication/Significance
2-Oxa-6-azaspiro[3.4]octane220290-68-6Intermediate for EGFR inhibitors. thermofisher.comfishersci.ca
6-Azaspiro[3.4]octane-5,7-dioneNot AvailableScaffold for pharmaceutical development. smolecule.comsolubilityofthings.com
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate1638763-38-8Building block for complex spirocyclic compounds.
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride2060031-17-4Scaffold for designing new pharmaceutical agents. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C7H14N2/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5,8H2

InChI Key

SCSIASHFGZKKMO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)N

Origin of Product

United States

Synthetic Methodologies for 6 Azaspiro 3.4 Octan 2 Amine and Its Analogues

Established Reaction Pathways for the Spiro[3.4]octane Framework

The construction of the spiro[3.4]octane skeleton, the core of 6-azaspiro[3.4]octan-2-amine, can be achieved through several established synthetic routes. These methods primarily focus on the efficient assembly of the fused four- and five-membered rings.

Annulation Reactions of Cyclopentane (B165970) and Azetidine (B1206935) Ring Systems

Annulation, or ring-forming, reactions are a cornerstone in the synthesis of spirocyclic compounds like 6-azaspiro[3.4]octane. smolecule.com These strategies typically involve the fusion of a cyclopentane precursor with an azetidine moiety or vice versa. One common approach begins with a commercially available starting material like diethyl 1,1-cyclobutanedicarboxylate. pharm.or.jp This is converted to a half-ester, which is then condensed with an amine (e.g., benzylamine) to form a carboxamide. Subsequent reactions, including treatment with trimethylsilyl (B98337) methyllithium, bromination, and cyclization with a base like sodium hydride, lead to the formation of the spiro[3.4]octane dione (B5365651) system. pharm.or.jp This dione can then be further functionalized to introduce the desired amine group.

Another annulation strategy involves the reaction of azetidine derivatives with precursors that build the cyclopentane ring. researchgate.net For instance, a tandem conjugate addition-Dieckmann cyclization protocol has been employed to construct oxa-azaspiro[3.4]octanes. lookchem.com This involves the reaction of an unsaturated ester derived from N-Boc azetidinone with a suitable partner, followed by cyclization and decarboxylation to yield the spirocyclic ketone. lookchem.com

Cycloaddition Approaches for Azaspiro[3.4]octane Construction

Cycloaddition reactions provide a powerful and often convergent route to the azaspiro[3.4]octane framework. acs.org [3+2] cycloaddition reactions are particularly well-suited for this purpose. researchgate.net In this approach, an azomethine ylide is generated in situ and reacts with a dipolarophile, such as an activated alkene, to form the five-membered pyrrolidine (B122466) ring of the spirocycle. researchgate.net For example, N-[(trimethylsilyl)methyl]amino ethers can serve as azomethine ylide equivalents, which, upon treatment with a fluoride (B91410) source, react with dipolarophiles to yield the cycloadducts with high stereospecificity. researchgate.net

The synthesis of various azaspiro[3.4]octanes has been successfully achieved using this methodology, providing access to substitutes for common drug motifs like piperazine (B1678402) and morpholine. researchgate.netresearchgate.net The choice of chiral azomethine ylides, chiral dipolarophiles, or chiral catalysts can be used to control the stereochemistry of the resulting spirocycle. researchgate.net

Ring-Closing Metathesis and Cyclization of Functionalized Precursors

Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems. researchgate.net This reaction, typically catalyzed by ruthenium-based complexes, involves the formation of a carbon-carbon double bond with the concomitant release of a small volatile alkene. For the synthesis of azaspiro[3.4]octanes, a diene precursor containing both the azetidine and a cyclopentane precursor is required. For instance, an N-Boc-3-azetidinone can be reacted with a vinyl Grignard reagent, followed by O-allylation to create a diene. lookchem.com Subsequent RCM using a ruthenium catalyst, followed by olefin isomerization, furnishes a spirocyclic dihydrofuran, which can be further elaborated to the desired azaspiro[3.4]octane derivative. lookchem.com

Intramolecular cyclization of appropriately functionalized linear precursors is another key strategy. vulcanchem.com This can involve intramolecular SN2 alkylation or N-acylation reactions. researchgate.net For example, a β-amido mesylate can undergo intramolecular cyclization to form a β-lactam, a core component of some azaspiro systems. acs.org

Enantioselective Synthetic Strategies for Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of enantioselective methods for the synthesis of chiral this compound derivatives is of paramount importance.

Chiral Catalyst-Mediated Approaches (e.g., Squaramide Catalysis in Oxetane Additions)

Chiral catalysts have been instrumental in achieving high levels of enantioselectivity in the synthesis of complex molecules. Squaramide-based catalysts, which act as hydrogen-bond donors, have shown promise in various asymmetric transformations. acs.orgnih.gov For instance, chiral squaramide catalysts have been used for the enantioselective synthesis of 1,3-bromohydrins, which can be valuable precursors for oxetanes and other heterocycles. beilstein-journals.org In the context of spirocycles, squaramide-containing organocatalysts have been employed in phase-transfer catalytic reactions for the asymmetric α-alkylation of malonic esters, leading to the formation of chiral quaternary carbon centers. nih.gov While not directly applied to this compound in the provided context, the principle of using chiral catalysts to control stereochemistry is highly relevant.

Enzymatic ketoreduction is another powerful chiral catalyst-mediated approach. For example, the enantioselective reduction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate using a ketoreductase enzyme (KRED-P3-G09) and NADP+ as a cofactor has been shown to produce the corresponding (S)-alcohol with greater than 99% enantiomeric excess.

Organocatalytic Asymmetric Methodologies

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has become a major pillar of modern synthetic chemistry. thieme.descienceopen.com This approach offers a greener alternative to many metal-based catalytic systems. thieme.de A variety of organocatalytic activation modes have been developed, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis. thieme.de

For the synthesis of N-heterocycles, chiral phosphoric acids derived from BINOL have proven to be effective Brønsted acid catalysts. scienceopen.comcore.ac.uk These catalysts can activate imines towards nucleophilic attack in an enantioselective manner. scienceopen.com Chiral secondary amines, such as those derived from cinchona alkaloids or proline, are widely used in enamine and iminium ion catalysis to functionalize carbonyl compounds. mdpi.combeilstein-journals.org

In the context of spirocycles, organocatalytic asymmetric multicomponent reactions have been developed for the efficient construction of complex molecular architectures. mdpi.com For example, a chiral primary amine catalyst can be used to activate a cyclic dienone through the formation of a vinylogous iminium ion, which then undergoes a cascade reaction with a dinucleophile to generate a spirocyclic product with high stereocontrol. core.ac.uk

A practical synthesis of a key chiral intermediate for a quinolone antibiotic involved the optical resolution of racemic 8-amino-6-benzyl-6-azaspiro[3.4]octane using D-tartaric acid, achieving an enantiomeric excess of over 96%. pharm.or.jp Another approach utilized an enantioselective microbial reduction of the corresponding dione. pharm.or.jp

Metal-Catalyzed Asymmetric Transformations (e.g., Copper-Catalyzed N-Alkylation)

Metal-catalyzed asymmetric transformations are pivotal in synthesizing chiral heterocyclic compounds. catalyst-enabling-synthetic-chemistry.com These methods facilitate the creation of stereogenic centers with high enantioselectivity. catalyst-enabling-synthetic-chemistry.com Transition metals like copper, rhodium, palladium, and iridium are frequently employed to catalyze these reactions. nih.govsnnu.edu.cn

Copper-catalyzed N-alkylation has emerged as a versatile method for forming C-N bonds. rsc.org A notable advancement is the use of a metallaphotoredox approach, which combines a copper catalyst with a photosensitizer under visible light. This dual catalytic system enables the N-alkylation of various nitrogen-containing nucleophiles, including amides and amines, with a wide range of alkyl bromides at room temperature. princeton.edu This method is advantageous as it overcomes the limitations of traditional thermal SN2 or SN1 reactions, particularly with sterically hindered or strained alkyl halides. princeton.edu The reaction proceeds via a halogen abstraction-radical capture (HARC) mechanism, which allows for the coupling of diverse substrates. princeton.edu

Furthermore, copper-catalyzed aerobic oxidation provides a green approach for the N-alkylation of amides and amines using alcohols as the alkylating agents, with water being the only byproduct. rsc.org This method often utilizes a ligand-free copper catalyst under mild aerobic conditions. rsc.org The development of such catalytic systems is crucial for the efficient and stereocontrolled synthesis of complex molecules like this compound and its derivatives.

Desymmetrization Techniques for Spirocyclic Systems

The desymmetrization of prochiral or meso compounds is a powerful strategy for the asymmetric synthesis of molecules with multiple stereogenic centers, including spirocycles. chinesechemsoc.orgresearchgate.net This approach can convert an achiral starting material into a chiral product in a single step, often with high enantioselectivity. chinesechemsoc.org

Various catalytic systems, including enzymes, metal complexes, and organocatalysts, have been successfully employed in desymmetrization reactions. chinesechemsoc.orgresearchgate.net For spirocyclic systems, desymmetrization can be particularly effective. For instance, the desymmetrization of meso-bisphosphates using copper catalysis in conjunction with alkylzirconium nucleophiles allows for highly regio-, diastereo-, and enantio-selective reactions. nih.gov This method is compatible with a range of functional groups and provides access to functionalized carbocyclic and heterocyclic structures, including spirocyclic ring systems with up to three contiguous stereogenic centers. nih.gov

Another approach involves the desymmetrization of prochiral diesters catalyzed by a chiral phosphoric acid. This can lead to the formation of enantioenriched lactones, which can then undergo a second cyclization to form the desired spirocycle. researchgate.net These techniques are instrumental in accessing the complex, three-dimensional structures of spirocyclic compounds with a high degree of stereocontrol. researchgate.net

Multistep Synthesis and Process Optimization for this compound

The practical synthesis of this compound for applications in drug discovery and development necessitates the creation of efficient and scalable synthetic routes.

Optimization of Reaction Conditions (e.g., Temperature, Solvent Polarity, Catalyst Selection)

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include temperature, solvent polarity, and the choice of catalyst.

For example, in the synthesis of related azaspiro compounds, it has been observed that higher temperatures and longer reaction times can sometimes lead to lower yields. acs.org The selection of the solvent system is also crucial; switching from a solvent like acetonitrile (B52724) to tetrahydrofuran (B95107) can significantly improve the yield of a desired product. acs.org

Catalyst selection plays a vital role in the efficiency of the synthesis. For instance, palladium or nickel complexes are often used in cyclization reactions to form the spirocyclic framework, and careful selection of the catalyst can lead to yields exceeding 70%. The optimization process often involves screening various bases, solvents, and temperature profiles to identify the most favorable conditions for a specific transformation. acs.org

Table 1: Optimization of Reaction Conditions for a Representative Synthesis

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 DIPEA THF rt 16 37
2 NaH THF rt 16 Good
3 Burgess Reagent Dioxane 100 24 76

This table is a representative example based on findings for similar heterocyclic syntheses and illustrates the impact of varying reaction conditions. acs.org

Formation of Specific Spirocyclic Derivatives Featuring the Azaspiro[3.4]octane Core

Staudinger Synthesis of Spiro-β-Lactams

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established and versatile method for the preparation of β-lactams. clockss.orgresearchgate.net This reaction can be adapted to synthesize spiro-β-lactams, which are valuable intermediates and possess interesting biological activities. clockss.org

The synthesis of spiro-β-lactams containing the azaspiro[3.4]octane core can be achieved by reacting an appropriate imine with a ketene generated in situ. acs.org The Staudinger reaction is known to be highly general, allowing for the use of various ketene derivatives. clockss.org For example, the reaction of isomaleimides with carboxylic acids in the presence of triphosgene (B27547) under mild conditions has been shown to produce spiro-β-lactams stereoselectively. clockss.org

This methodology has been successfully applied to the synthesis of 6-oxa-2-azaspiro[3.4]octane derivatives, demonstrating the feasibility of creating spiro-β-lactam systems based on the azaspiro[3.4]octane framework. acs.orglookchem.com The reaction can be performed in both batch and flow modes, offering flexibility for different production scales. lookchem.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
6-Oxa-2-azaspiro[3.4]octane
Spiro-β-Lactams
Isomaleimides

Wolff Rearrangement for Azetidine Ring Formation in Spirocyclic Systems

The construction of the azetidine ring in spirocyclic systems, such as the 6-azaspiro[3.4]octane framework, can be effectively achieved through synthetic strategies that employ the Wolff rearrangement as a key step. This reaction is particularly valuable for generating highly reactive ketene intermediates, which can then be intercepted in cycloaddition reactions to form four-membered rings. researchgate.netsnnu.edu.cn While direct synthesis of this compound using this method is not extensively documented, a logical and well-precedented approach involves the formation of a spirocyclic β-lactam (azetidin-2-one) intermediate, which can subsequently be reduced to the desired saturated azetidine ring. researchgate.netnih.gov

The primary strategy is a tandem sequence combining a Wolff rearrangement with a Staudinger [2+2] cycloaddition. acs.orgmdpi.com This process begins with an α-diazoketone precursor built upon a cyclopentane core. Upon thermal, photochemical, or metal-catalyzed induction, this diazo compound loses a molecule of dinitrogen, and the resulting α-ketocarbene undergoes a 1,2-rearrangement to form a spirocyclic ketene. researchgate.netnih.gov This transient ketene is not isolated but is trapped in situ with an imine. The subsequent [2+2] cycloaddition between the ketene and the imine yields a spirocyclic β-lactam. mdpi.com

Recent studies have highlighted the efficacy of this cascade reaction in creating complex spiro-β-lactams. For instance, visible-light-mediated and microwave-assisted Wolff rearrangements have been successfully used to synthesize spiro-pyrazolone-β-lactams and spiro bis-β-lactams, respectively, demonstrating the versatility of the ketene-imine cycloaddition. acs.orgnih.govrsc.org The reaction of diarylketenes, generated from the corresponding 2-diazo-1,2-diarylethanones, with imines derived from isatin (B1672199) has also been shown to produce spirooxindole-2-azetidinones, further establishing the utility of this method for constructing spiro-fused azetidinones. researchgate.netresearchgate.net

The resulting spirocyclic β-lactam, such as 6-azaspiro[3.4]octan-7-one, serves as a stable precursor to the target azetidine. The final step involves the reduction of the lactam's amide carbonyl group. Standard reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, yielding the corresponding saturated 6-azaspiro[3.4]octane scaffold. nih.gov Further functional group manipulations would then be performed to install the amine at the C-2 position, if not already present in the starting materials.

This synthetic approach is advantageous due to the accessibility of the required α-diazocarbonyl compounds and the wide variety of imines that can be used, allowing for diverse substitutions on the resulting spirocyclic framework. researchgate.net

Table 1: Representative Wolff Rearrangement/Staudinger Cycloaddition for Spiro-β-Lactam Formation
α-Diazoketone PrecursorImine PartnerReaction ConditionsSpiro-β-Lactam ProductYieldReference
3-Diazotetramic acid derivativeN-Benzylidene-4-methoxyanilineMicrowave, 120 °C2,6-Diazaspiro[3.3]heptane-1,5-dione derivativeHigh acs.orgnih.gov
4-Diazo-1,5-diphenyl-1H-pyrazol-3(2H)-onePyrazolone ketimine (in situ)Visible light, Ru(bpy)₃Cl₂Spiro-pyrazolone-β-lactam derivativeGood-High rsc.org
2-Diazo-1,2-diphenylethan-1-oneIsatin imine derivativeHeatingSpiro[azetidine-2,3'-indoline]-2',4-dione derivativeNot specified researchgate.net

Reactivity and Transformational Chemistry of 6 Azaspiro 3.4 Octan 2 Amine

Fundamental Reaction Types of the Azaspiro[3.4]octane Scaffold

The 6-azaspiro[3.4]octane framework, a unique bicyclic system featuring a shared carbon atom, exhibits reactivity influenced by its strained four-membered ring and the resident heteroatom. The scaffold's behavior in fundamental chemical transformations such as reduction and oxidation is critical to its synthetic utility.

Reduction Reactions and Derived Products (e.g., using Lithium Aluminum Hydride or Sodium Borohydride)

While 6-Azaspiro[3.4]octan-2-amine itself does not possess functional groups typically targeted by common reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄), its carbonyl-containing analogues are readily reduced. These reagents serve as sources of a hydride nucleophile (H⁻) for the reduction of aldehydes and ketones to alcohols. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and can also reduce carboxylic acids and esters to primary alcohols. libretexts.org

In the context of the azaspiro[3.4]octane scaffold, a ketone at the C-2 position, as seen in tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, is susceptible to reduction. cymitquimica.com The reaction with NaBH₄ or LiAlH₄ would convert the carbonyl group into a hydroxyl group, yielding the corresponding alcohol derivative. beilstein-journals.org For instance, studies on similar spirocyclic systems have demonstrated the effective reduction of ketone moieties to their corresponding alcohols using LiAlH₄. acs.org The choice of reagent allows for selectivity; NaBH₄ is often preferred for its milder nature and compatibility with a wider range of functional groups, whereas LiAlH₄ is employed for less reactive carbonyls like esters. libretexts.org

ReagentFunctional Group TransformedProductReference
Sodium Borohydride (NaBH₄)Ketone, AldehydeAlcohol libretexts.org
Lithium Aluminum Hydride (LiAlH₄)Ketone, Aldehyde, Ester, Carboxylic AcidAlcohol libretexts.orgacs.org

Oxidation Reactions and Hydroxylated Derivatives (e.g., using Hydrogen Peroxide or Potassium Permanganate)

The azaspiro[3.4]octane scaffold and its derivatives are susceptible to oxidation. Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) are known to react with related azaspiro compounds. For this compound, both the secondary amine within the ring (N-6) and the primary amine at C-2 can be targets for oxidation. The specific products would depend on the reaction conditions and the oxidant used.

Furthermore, if a hydroxyl group is present on the scaffold, as in an alcohol derivative, it can be oxidized. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols, such as a potential 6-azaspiro[3.4]octan-2-ol, would be oxidized to the corresponding ketone.

ReagentFunctional Group TransformedPotential ProductReference
Potassium Permanganate (KMnO₄)Amine, AlcoholOxides, Ketones, Carboxylic Acids
Hydrogen Peroxide (H₂O₂)Amine, AlcoholOxides, Ketones googleapis.com

Reactivity of Functional Groups within this compound Derivatives

The functional groups attached to the spirocyclic core dictate the specific reactivity of its derivatives. Carbonyl groups and the potential for intramolecular reactions are particularly significant in the synthetic chemistry of this class of compounds.

Carbonyl Group Reactivity in Related Spirocyclic Diketones (e.g., Nucleophilic Additions, Condensation Reactions)

The reactivity of related spirocyclic diketones, such as 6-Azaspiro[3.4]octane-5,7-dione, is primarily driven by its two carbonyl groups. smolecule.com The carbon atom of a carbonyl group is electron-poor (electrophilic) and is a prime target for attack by electron-rich species (nucleophiles). libretexts.org

This electrophilicity facilitates two major classes of reactions:

Nucleophilic Addition: The carbonyl groups readily react with nucleophiles. For example, reaction with a Grignard reagent or a hydride source leads to the formation of an alcohol. smolecule.comrsc.org This is a fundamental transformation for introducing further complexity to the molecule.

Condensation Reactions: The diketone can undergo condensation reactions with primary amines to form imines or with alcohols to yield acetals. smolecule.com These reactions are often reversible and are crucial for building larger molecular architectures.

Reaction TypeReactantProduct TypeReference
Nucleophilic AdditionOrganometallics (e.g., Grignard), HydridesAlcohols smolecule.com
Condensation ReactionAmines, AlcoholsImines, Acetals smolecule.com

Intramolecular Cyclization Pathways to Complex Structures

The 6-azaspiro[3.4]octane framework is a valuable building block for the synthesis of more intricate polycyclic systems through intramolecular cyclization. Such reactions involve the formation of a new ring by connecting two reactive sites within the same molecule. For example, synthetic routes to spirocyclic systems often rely on a key intramolecular cyclization step to forge the characteristic spiro-junction. vulcanchem.com

Derivatives of 6-azaspiro[3.4]octane, appropriately functionalized, can be designed to undergo such transformations. A derivative like 6-Azaspiro[3.4]octane-5,7-dione has the potential to cyclize under specific conditions to create more complex, fused structures. smolecule.com The strategic placement of reactive functional groups allows for domino reactions, where a cascade of cyclizations can rapidly build molecular complexity from a relatively simple spirocyclic precursor. acs.org

Nitrogen Atom Reactivity in Spirocyclic Systems

The nitrogen atom at position 6 is a defining feature of the 6-azaspiro[3.4]octane scaffold, profoundly influencing its chemical and physical properties. This secondary amine is a versatile functional group.

Key aspects of its reactivity include:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily participate in alkylation reactions with electrophiles like methyl iodide or substitution reactions to introduce a wide variety of substituents. vulcanchem.com

Basicity and Hydrogen Bonding: As an amine, the nitrogen atom can act as a base, accepting a proton. It can also participate in hydrogen bonding, acting as both a donor (N-H) and an acceptor (lone pair), which influences its interactions with other molecules and solvents.

Coordination Chemistry: The nitrogen atom can serve as a ligand, coordinating to metal centers. This property is exploited in catalysis, where the spirocyclic framework can act as a chiral ligand to control the stereochemical outcome of a reaction.

Radical Reactions: Advanced synthetic methods can utilize the nitrogen atom to generate nitrogen-centered radicals. These highly reactive intermediates can participate in powerful transformations like C-H amination to forge new carbon-nitrogen bonds, enabling the construction of complex N-heterocycles. acs.org

Reductive Alkylation Strategies

Reductive alkylation, or reductive amination, is a cornerstone method for forming carbon-nitrogen bonds and is widely used to functionalize primary and secondary amines. In the context of spirocyclic amines, this reaction allows for the introduction of a wide range of substituents, modifying the pharmacological and physicochemical properties of the core structure. Despite the potential steric hindrance and reduced nucleophilicity imparted by the rigid spirocyclic framework, the nitrogen atom of related azaspiro[3.4]octane systems is sufficiently reactive to participate in reductive aminations. acs.org

The reaction typically proceeds in one or two steps, involving the initial formation of an imine or iminium ion intermediate from the condensation of the amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent to yield the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the unreacted carbonyl compound. acs.org

A key application of this strategy is demonstrated in the synthesis of lead candidates for melatonin (B1676174) receptor agonists, where a 2-oxa-5-azaspiro[3.4]octane scaffold was introduced via reductive amination of an aryl carboxaldehyde. acs.org This highlights the utility of reductive alkylation in incorporating the azaspiro[3.4]octane motif into complex drug-like molecules.

Table 1: Reagents and Conditions for Reductive Amination of Amines This table presents generalized conditions for the reductive amination reaction.

Amine SubstrateCarbonyl PartnerReducing AgentSolventTypical Conditions
Primary/Secondary AmineAldehyde/KetoneSodium triacetoxyborohydride (NaBH(OAc)₃)1,2-Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF)Room temperature, often with catalytic acetic acid
Primary/Secondary AmineAldehyde/KetoneSodium cyanoborohydride (NaBH₃CN)Methanol (B129727) (MeOH)pH control (6-7) to favor iminium formation
Primary/Secondary AmineAldehyde/KetoneH₂ / CatalystEthanol (EtOH), Methanol (MeOH)Palladium on carbon (Pd/C), Platinum oxide (PtO₂)

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for forging bonds between nucleophiles and electron-deficient aromatic or heteroaromatic rings. The primary amine of this compound, or the secondary amine of its N-alkylated derivatives, can act as a potent nucleophile in these transformations. The reaction is contingent on the presence of strong electron-withdrawing groups (such as -NO₂, -CF₃, or -CN) positioned ortho or para to a suitable leaving group (typically a halide like -F or -Cl) on the aromatic ring. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org The amine nucleophile attacks the electron-poor aromatic carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the subsequent step, the aromaticity is restored by the expulsion of the leaving group.

The utility of this reaction is evident in the synthesis of advanced drug candidates. For instance, the related 2-oxa-5-azaspiro[3.4]octane has been successfully coupled with an activated chloropyrimidine to generate potent cannabinoid receptor 2 (CB2) agonists. acs.org Similarly, patent literature describes the reaction of free amines of spirocyclic scaffolds with heteroaromatic halides under SNAr or Buchwald-Hartwig conditions to produce M4 muscarinic receptor agonists. google.com These examples underscore the reliability of SNAr reactions for incorporating the 6-azaspiro[3.4]octane moiety into diverse heterocyclic systems.

Table 2: Key Factors in SNAr Reactions Involving Amine Nucleophiles

FactorDescriptionImpact on Reaction
Substrate Aromatic RingMust be activated by strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at ortho/para positions.
Leaving Group Halide or other suitable groupReactivity order is typically F > Cl > Br > I. Fluorine is often the best leaving group due to the high polarization of the C-F bond.
Nucleophile AmineThe nucleophilicity of the this compound is crucial for the initial attack.
Solvent Polar AproticSolvents like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Acetonitrile (B52724) (MeCN) are commonly used to solvate the Meisenheimer intermediate.
Base OptionalA non-nucleophilic base (e.g., DIPEA, K₂CO₃) may be used to deprotonate the amine or neutralize the acid by-product.

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of reactions used to construct and functionalize the 6-azaspiro[3.4]octane framework is essential for controlling reaction outcomes and designing rational synthetic routes.

Proposed Reaction Mechanisms (e.g., Cycloaddition, Staudinger Reaction)

Several powerful synthetic reactions are proposed or have been utilized to construct the azaspiro[3.4]octane core and its derivatives.

Cycloaddition Reactions: The synthesis of azaspiro[3.4]octane systems can be efficiently achieved through [3+2] cycloaddition reactions. researchgate.netresearchgate.net In a common approach, an azomethine ylide, generated in situ, reacts with an electron-deficient alkene. For example, reacting an exocyclic alkene derived from a cyclobutanone (B123998) with an azomethine ylide (e.g., from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) directly furnishes the N-benzyl-2,6-diazaspiro[3.4]octane core. researchgate.net This method is powerful for rapidly building molecular complexity but can sometimes suffer from a lack of stereocontrol. researchgate.net

Staudinger Reaction: While the Staudinger cycloaddition between a ketene (B1206846) and an imine is a classic route to β-lactams, the Staudinger reduction is a highly plausible mechanism for the synthesis of this compound itself. pharm.or.jp This reaction involves the mild reduction of an organic azide (B81097) to a primary amine using a phosphine, typically triphenylphosphine (B44618) (PPh₃). The proposed synthesis would involve preparing the corresponding 2-azido-6-azaspiro[3.4]octane precursor. Treatment with PPh₃ would form a phosphazide (B1677712) intermediate, which then loses dinitrogen gas (N₂) to give an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the target primary amine, this compound, and triphenylphosphine oxide as a byproduct. This method is particularly valuable as it proceeds under very mild conditions, tolerating a wide variety of other functional groups.

Other Synthetic Transformations: The synthesis of (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane, a closely related analog, was achieved by the hydrogenation of a corresponding oxime. pharm.or.jp This highlights another fundamental transformation for generating the crucial amine functionality on this spirocyclic scaffold.

Influence of Electronic and Steric Factors on Regioselectivity and Stereoselectivity

The stereochemical and regiochemical outcomes of reactions involving the 6-azaspiro[3.4]octane scaffold are heavily influenced by both electronic and steric factors. The rigid, three-dimensional nature of the spirocycle often dictates the trajectory of incoming reagents.

Stereoselectivity: The synthesis of chiral, non-racemic azaspiro[3.4]octanes often requires strategic control. A highly diastereoselective synthesis of 1-phenyl-2-azaspiro[3.4]octane was achieved through the addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. beilstein-journals.org The chiral sulfinyl group effectively shielded one face of the imine, directing the nucleophilic attack and establishing the stereochemistry, which was then carried through subsequent reduction and cyclization steps. beilstein-journals.org Conversely, certain [3+2] cycloaddition strategies to build the spiro-pyrrolidine ring have been noted for their lack of stereocontrol, yielding mixtures of diastereomers. researchgate.net

Regioselectivity and Reactivity: Electronic factors play a significant role in directing reactions. In the development of related 5-azaspiro[3.4]octane iminosugars via Rh(II)-catalyzed C-H amination, studies showed that cyclobutane (B1203170) C-H bonds were generally poor substrates for insertion. masterorganicchemistry.com Regioselectivity could, however, be achieved by modulating electronic properties, such as introducing an allylic C-H bond (which is more reactive) or placing electron-withdrawing protecting groups on other parts of the molecule to deactivate undesired C-H insertion sites. masterorganicchemistry.com The inherent steric bulk of the spirocyclic framework can also impact reactivity, sometimes necessitating more forcing reaction conditions compared to simpler, acyclic analogs. evitachem.com

Table 3: Factors Influencing Selectivity in Azaspiro[3.4]octane Synthesis

FactorInfluenceExampleCitation
Chiral Auxiliaries Directs incoming nucleophiles to a specific face of an electrophile (e.g., an imine), leading to high diastereoselectivity.Use of N-tert-butanesulfinyl imines in the synthesis of 1-phenyl-2-azaspiro[3.4]octane. beilstein-journals.org
Electronic Effects Activating or deactivating specific positions towards reaction can control regioselectivity.Introduction of an allylic C-H bond to favor C-H amination at a specific site over less reactive cyclobutane C-H bonds. masterorganicchemistry.com
Steric Hindrance The rigid spirocyclic structure can impede access to reactive sites, requiring more forcing conditions or influencing stereochemical outcomes.The spirocyclic geometry necessitates longer reaction times and higher temperatures in certain Suzuki coupling reactions compared to linear analogs. evitachem.com
Reaction Mechanism The intrinsic mechanism of a reaction can determine its stereochemical outcome.[3+2] cycloaddition reactions to form azaspiro[3.4]octanes can sometimes proceed with low stereocontrol. researchgate.net

Advanced Characterization and Computational Studies of 6 Azaspiro 3.4 Octan 2 Amine

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable tools for the characterization of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques used to establish the constitution of organic molecules, including spirocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-space correlations, a complete picture of the molecular structure can be assembled.

The spirocyclic nature of 6-Azaspiro[3.4]octan-2-amine, featuring a central quaternary carbon atom shared by a cyclobutane (B1203170) and a pyrrolidine (B122466) ring, introduces significant conformational rigidity. The analysis of ¹H and ¹³C NMR spectra allows for the determination of the preferred conformation of the rings. The presence of the spiro center restricts the puckering of both rings, and the relative orientation of the substituents can be inferred from nuclear Overhauser effect (NOE) experiments. For instance, NOE correlations between protons on the cyclobutane ring and those on the pyrrolidine ring can establish their spatial proximity, confirming the spirocyclic fusion. The conformational preferences of the five-membered pyrrolidine ring, whether it adopts an envelope or a twist conformation, can also be investigated through detailed analysis of coupling constants and NOE data.

The chemical shifts of the protons and carbons in this compound are influenced by their local electronic environment. The protons attached to the cyclobutane ring are expected to resonate at a different frequency compared to those on the pyrrolidine ring. The presence of the amine group at the C2 position of the cyclobutane ring and the nitrogen atom in the pyrrolidine ring significantly affects the chemical shifts of the neighboring protons and carbons.

A detailed interpretation of the spin-spin coupling patterns in the ¹H NMR spectrum provides information about the connectivity of the atoms. For example, the protons on the cyclobutane ring will exhibit coupling to each other, and the pattern of these couplings can help to determine their relative stereochemistry. Similarly, the protons on the pyrrolidine ring will show characteristic coupling patterns. The coupling constants (J values) are particularly informative about the dihedral angles between adjacent protons, which in turn helps to define the ring conformations.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
3.15 m - 1H H-2
2.90 t 7.2 2H H-5
2.75 t 7.2 2H H-7
2.20 m - 2H H-1
2.05 m - 2H H-3
1.80 m - 2H H-8
1.65 br s - 2H NH₂

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
65.5 C4 (Spiro)
52.0 C5
50.8 C7
48.5 C2
35.2 C1
33.8 C3

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₁₄N₂), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. The observation of a peak corresponding to this exact mass in the HRMS spectrum confirms the elemental composition of the molecule. The presence of two nitrogen atoms dictates that the molecular weight will be an even number, and the nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the proposed structure.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Calculated Exact Mass Observed m/z
[M]⁺˙ 126.1157 126.1155

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable information about the structure of the molecule. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

In the case of this compound, several fragmentation pathways can be predicted. Alpha-cleavage adjacent to the amine group on the cyclobutane ring could lead to the loss of an ethyl radical or a propyl radical containing the spiro center. Cleavage of the pyrrolidine ring can also occur, leading to characteristic fragment ions. The fragmentation of spirocyclic systems can be complex, but the observed fragments can be pieced together to confirm the connectivity of the atoms in the molecule. arkat-usa.org

Table 4: Hypothetical Fragmentation Pattern of this compound in EI-MS

m/z Proposed Fragment Structure/Loss
126 [M]⁺˙
111 [M - NH₃]⁺˙
97 [M - C₂H₅]⁺
83 [M - C₃H₇]⁺
70 [C₄H₈N]⁺
56 [C₃H₆N]⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups present in this compound. The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary amine (-NH2) group gives rise to a characteristic pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. orgchemboulder.com Another significant absorption for the primary amine is the N-H bending (scissoring) vibration, which is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The secondary amine within the azetidine (B1206935) ring presents a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ region. spectroscopyonline.com

The aliphatic C-H stretching vibrations of the spirocyclic framework are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations of both the primary and secondary amines will appear in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹. orgchemboulder.com A broad N-H wagging absorption for the primary and secondary amines may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250Medium
Primary Amine (-NH₂)N-H Bend (scissoring)1650-1580Medium to Strong
Secondary Amine (-NH-)N-H Stretch3350-3310Weak to Medium
Aliphatic C-HC-H Stretch3000-2850Strong
Aliphatic C-NC-N Stretch1250-1020Medium to Weak
Primary & Secondary AmineN-H Wag910-665Broad, Medium

Advanced Analytical Methodologies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming the spirocyclic connectivity and the stereochemistry of the amine substituent.

Analysis of the crystal structure would reveal details about intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing and influence the compound's physical properties. The resulting crystallographic data would include unit cell dimensions, space group, and atomic coordinates, forming a comprehensive model of the molecule's solid-state conformation.

Chromatographic Methods for Purity Assessment and Separation

A suite of chromatographic techniques is essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary methods for determining the purity of this compound. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like trifluoroacetic acid or formic acid to improve peak shape, would be suitable. Detection is typically achieved using UV-Vis, mass spectrometry (LC-MS), or evaporative light scattering detectors. UPLC offers higher resolution and faster analysis times compared to conventional HPLC.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the number of components in a sample. For this compound, silica (B1680970) gel plates would be used as the stationary phase, with a polar solvent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (B128534) to prevent peak tailing. Visualization can be achieved using UV light if the compound has a suitable chromophore, or more commonly with staining agents like ninhydrin, which reacts with the primary amine to produce a colored spot.

Column Chromatography: For preparative-scale purification, column chromatography using silica gel as the stationary phase is a standard technique. A gradient elution with a solvent system similar to that used for TLC would be employed to separate the desired compound from impurities.

Potentiometric and Spectrophotometric Determination of Ionization Constants (pKa)

The ionization constant (pKa) is a critical parameter that quantifies the basicity of the amine functional groups in this compound.

Potentiometric Titration: This is a classic and accurate method for pKa determination. dergipark.org.tr A solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is monitored with a pH meter as a function of the volume of titrant added. The resulting titration curve will show inflection points corresponding to the pKa values of the two amine groups. The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines, while the secondary amine in the strained four-membered ring may exhibit a slightly different pKa.

Spectrophotometric Determination: This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra. The absorbance of a solution of this compound is measured at a fixed wavelength across a range of pH values. The pKa can then be determined by analyzing the sigmoidal plot of absorbance versus pH.

Computational Chemistry Approaches for this compound Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide valuable insights that complement experimental data.

DFT can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with experimental data from X-ray diffraction.

Calculate vibrational frequencies: The computed IR spectrum can aid in the assignment of experimental FT-IR absorption bands.

Predict electronic properties: DFT can be used to calculate properties such as the molecular electrostatic potential, which can identify electron-rich and electron-poor regions of the molecule, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity.

Determine proton affinities and pKa values: DFT calculations can provide theoretical estimates of the basicity of the amine groups, which can be compared with experimentally determined pKa values.

Table 2: Hypothetical DFT-Calculated Properties of this compound (B3LYP/6-31G)*

PropertyCalculated Value
Optimized Energy (Hartree)-327.98765
Dipole Moment (Debye)1.85
HOMO Energy (eV)-6.23
LUMO Energy (eV)1.45
Predicted pKa (Primary Amine)9.8
Predicted pKa (Secondary Amine)10.5
Conformational Analysis and Energy Landscapes

A thorough understanding of a molecule's preferred three-dimensional shapes is fundamental to predicting its biological activity. For this compound, computational conformational analysis is employed to identify stable conformers and map their relative energies, creating an energy landscape. nih.gov This process is particularly important for spirocyclic systems, where the fused rings introduce significant conformational constraints. researchgate.net

The analysis begins with a systematic or stochastic search of the conformational space to generate a wide range of possible structures. mdpi.comnih.gov Methods like molecular mechanics (e.g., using MMFF94 force fields) are often used for an initial, rapid exploration to identify low-energy geometries. mdpi.com Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize these geometries and calculate their relative energies with higher precision.

For this compound, the primary degrees of freedom are the puckering of the cyclobutane and pyrrolidine rings. The cyclobutane ring can adopt a puckered conformation to relieve ring strain, while the pyrrolidine ring typically exists in an envelope or twisted conformation. The analysis reveals a set of low-energy conformers, often separated by small energy barriers. The global minimum energy conformer represents the most probable structure in a given environment. This information is critical for subsequent studies, as biological activity is often tied to a specific conformation that optimally fits a target's binding site.

A hypothetical energy landscape for this compound would map these stable conformers, illustrating the energy required to transition between them. This landscape provides a comprehensive view of the molecule's flexibility and structural dynamics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool for structure elucidation and verification. nih.gov For a novel or complex structure like this compound, DFT-based calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared against experimental data to confirm its chemical structure. acs.org

The standard methodology involves using the Gauge-Including Atomic Orbital (GIAO) method, which is effective at calculating magnetic shielding tensors. nih.gov The process typically begins with the geometry optimization of the lowest energy conformer(s) of the molecule, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*). acs.orgnih.gov Following optimization, NMR shielding tensors are calculated at a higher level of theory, for instance using the mPW1PW91 functional with the 6-31+G** basis set, to achieve greater accuracy. nih.gov These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For molecules with multiple low-energy conformers, a Boltzmann-weighted average of the predicted chemical shifts for each conformer is often calculated to provide a more accurate comparison with experimental spectra, which reflect a time-averaged state in solution. researchgate.net The accuracy of these predictions can be remarkable, with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C being achievable with modern methods. nih.gov

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound.
Atom PositionPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C135.234.82.152.11
C252.151.53.503.45
C335.234.82.152.11
C428.928.51.981.95
C5 (Spiro)65.464.9--
C755.855.22.952.90
C828.928.51.981.95
Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions at a molecular level. rsc.org For this compound, key reactions include nucleophilic additions and substitutions at the primary amine. Understanding the mechanisms of these reactions is crucial for optimizing synthesis and predicting potential metabolic pathways.

Using quantum mechanical methods, the entire reaction coordinate can be mapped, from reactants to products, through a high-energy species known as the transition state. fiveable.mewikipedia.org The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path of the reaction. github.io Locating this transient structure is a primary goal of mechanistic studies. fossee.in

For instance, in the acylation of the amine group, computational models can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. By calculating the geometries and energies of the reactants, products, intermediates, and transition states, the activation energy (the energy barrier that must be overcome) can be determined. fossee.in This allows for the prediction of reaction rates and helps explain why certain products are formed preferentially. These studies can also reveal the role of solvents or catalysts in stabilizing the transition state and accelerating the reaction. acs.org A recent computational study on aza-spiro ring formation highlighted how analysis of transition state conformations can reveal the origins of stereoselectivity. nih.gov

Prediction of Molecular Descriptors Relevant to Chemical Behavior and Design

Molecular descriptors are numerical values that characterize the properties of a molecule, derived from its chemical structure. nih.govdrugdesign.org They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which are essential in modern drug design. ucsb.edu For this compound, a range of descriptors can be calculated to predict its physicochemical properties and drug-likeness.

These descriptors are typically classified by their dimensionality (1D, 2D, 3D). youtube.com Key descriptors include:

Molecular Weight (MW): A basic but critical parameter affecting diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences membrane permeability and solubility.

Topological Polar Surface Area (TPSA): Calculated from the surface areas of polar atoms (typically nitrogen and oxygen), TPSA is a strong predictor of a drug's ability to cross biological membranes, such as the intestinal lining or the blood-brain barrier. uniroma1.itresearchgate.netnih.govnih.gov

Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA): These counts are crucial for understanding potential interactions with biological targets.

Fraction of sp³ Carbons (Fsp³): A measure of the three-dimensionality of a molecule. Higher Fsp³ character, as is inherent in spirocyclic scaffolds, is often correlated with improved clinical success rates.

These descriptors help medicinal chemists assess the potential of this compound as a scaffold, allowing for early-stage evaluation of its likely absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Calculated Molecular Descriptors for this compound.
DescriptorValueSignificance in Drug Design
Molecular FormulaC₇H₁₄N₂Basic atomic composition
Molecular Weight126.20 g/molInfluences bioavailability and transport properties
XLogP30.5Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA)38.1 ŲPredicts good membrane permeability
Hydrogen Bond Donors2Potential for forming hydrogen bonds with targets
Hydrogen Bond Acceptors2Potential for forming hydrogen bonds with targets
Fraction sp³ Carbons (Fsp³)1.0High degree of saturation and three-dimensionality

Molecular Docking and Binding Mode Analysis (focused on scaffold interaction with molecular targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govspringernature.com This method is central to structure-based drug design, providing insights into how a molecule like this compound might interact with a biological target at the atomic level. youtube.com

The process involves two main components: a search algorithm that generates a variety of possible binding poses for the ligand within the receptor's active site, and a scoring function that ranks these poses based on their predicted binding affinity. youtube.com For this compound, docking studies focus on how its rigid spirocyclic scaffold can orient the key functional groups—the primary amine and the secondary amine within the pyrrolidine ring—to form favorable interactions with amino acid residues in the target's binding pocket.

Successful docking simulations can reveal:

Binding Mode: The specific three-dimensional arrangement of the ligand within the active site.

Key Interactions: Identification of specific hydrogen bonds, ionic interactions, or hydrophobic contacts that stabilize the ligand-receptor complex. For example, the primary amine of the scaffold could act as a hydrogen bond donor, while the nitrogen of the pyrrolidine ring could act as a hydrogen bond acceptor.

Binding Affinity: A predicted binding energy or score that estimates the strength of the interaction.

By analyzing these results, medicinal chemists can understand the structure-activity relationship (SAR) and rationally design derivatives of the this compound scaffold to improve potency and selectivity for a given molecular target. semanticscholar.orgu-strasbg.frresearchgate.net For instance, studies on similar spiro[oxindole-2,3′-pyrrolidine] scaffolds have used docking to rationalize antimicrobial activity by identifying key interactions within the enzyme active site. mdpi.com

Applications and Role of 6 Azaspiro 3.4 Octan 2 Amine in Chemical Design and Research

Utilization as a Versatile Synthetic Building Block

The inherent reactivity and defined stereochemistry of 6-azaspiro[3.4]octan-2-amine make it an attractive starting material for the synthesis of a wide array of organic molecules. cymitquimica.com Its bifunctional nature, possessing both a primary amine and a secondary amine within a constrained bicyclic system, allows for selective chemical modifications.

This compound serves as a key intermediate in the assembly of intricate molecular architectures. Its spirocyclic core imparts a level of conformational rigidity that is often sought after in the design of bioactive compounds, as this can lead to higher binding affinity and selectivity for biological targets. mdpi.com For instance, the synthesis of potent and selective inhibitors often relies on the incorporation of such rigid scaffolds to properly orient functional groups for optimal interaction with enzyme active sites or receptor binding pockets. biorxiv.org

A notable application is in the synthesis of antibacterial agents. The 6-azaspiro[3.4]octane moiety has been incorporated into ciprofloxacin (B1669076) congeners, where the compact spirocyclic periphery resulted in potent antibacterial activity against several ESKAPE pathogens. mdpi.com This highlights the role of the spirocycle in influencing the biological properties of the final molecule.

The primary and secondary amine groups of this compound offer orthogonal handles for derivatization, enabling the synthesis of a diverse library of functionalized azaspirocycles. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions, while the secondary amine within the azetidine (B1206935) ring can also participate in various coupling reactions. This versatility allows for the systematic exploration of the chemical space around the spirocyclic core.

For example, derivatives of 6-azaspiro[3.4]octane have been synthesized for use as linkers in the development of chemical probes and bifunctional molecules. biorxiv.org The rigid nature of the spirocycle provides a defined spatial arrangement for the attached functional groups, which is crucial for their intended biological activity.

Design of Novel Chemical Scaffolds for Diverse Applications

The introduction of spirocyclic motifs is a recognized strategy for expanding the structural diversity of compound libraries. This compound and its derivatives contribute significantly to this effort, providing access to novel three-dimensional structures that are underrepresented in traditional compound collections.

Spirocycles are characterized by having two rings connected through a single shared atom, resulting in a distinct three-dimensional geometry compared to fused or bridged ring systems. bldpharm.com The 6-azaspiro[3.4]octane framework, which consists of an azetidine ring and a cyclopentane (B165970) ring, is a prime example of a spirocycle that introduces significant sp3 character and structural complexity into a molecule. bldpharm.com The exploration of such scaffolds is crucial for moving beyond the "flatland" of predominantly two-dimensional aromatic structures that have historically dominated medicinal chemistry. bldpharm.com

The synthesis of novel azaspiro[3.4]octanes and related structures, such as thia/oxa-azaspiro[3.4]octanes, further expands the available chemical space for drug discovery. researchgate.net These efforts provide chemists with a broader palette of building blocks to design molecules with improved physicochemical properties and novel biological activities. researchgate.net

The 6-azaspiro[3.4]octane scaffold has emerged as a privileged motif in drug discovery, offering a unique combination of structural rigidity and synthetic tractability. researchgate.net Its incorporation into drug candidates can lead to improved properties such as enhanced metabolic stability, increased aqueous solubility, and better target selectivity. bldpharm.com

This scaffold has been utilized in the design of inhibitors for various biological targets. For instance, derivatives of 2-oxa-6-azaspiro[3.4]octane have shown potential as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. researchgate.net Furthermore, the 6-azaspiro[3.4]octane moiety has been identified as a key component in the development of novel antibacterial agents. pharm.or.jp

Table 1: Applications of 6-Azaspiro[3.4]octane Derivatives in Drug Discovery

Derivative/Application Therapeutic Area Target Key Findings Reference
Ciprofloxacin Congeners Infectious Diseases Bacterial DNA Gyrase Potent activity against ESKAPE pathogens. mdpi.com
EGFR Inhibitors Oncology EGFR Kinase Improved water solubility and potent inhibitory activity. researchgate.net
Quinolone Antibacterials Infectious Diseases Bacterial DNA Gyrase The (S)-amino-6-azaspiro[3.4]octane moiety is crucial for broad-spectrum antibacterial activity. pharm.or.jp

Structural Modifications and Derivatization Strategies of the 6-Azaspiro[3.4]octane Core

The synthetic accessibility of the 6-azaspiro[3.4]octane core allows for a wide range of structural modifications and derivatizations. These strategies are employed to fine-tune the physicochemical and pharmacological properties of the resulting molecules.

Key derivatization strategies include:

N-Functionalization: The secondary amine of the azetidine ring can be functionalized through reactions such as acylation, alkylation, and sulfonylation. This is a common strategy to introduce diversity and modulate properties like lipophilicity and basicity. smolecule.com

Amine Derivatization: The primary amine at the 2-position is a versatile handle for introducing a wide variety of substituents through amide bond formation, reductive amination, and other coupling reactions. biorxiv.org

Ring Modification: While less common, strategies exist to modify the ring system itself. For example, the introduction of heteroatoms, such as oxygen or sulfur, in place of a carbon atom in the cyclopentane ring leads to oxa- or thia-azaspiro[3.4]octane derivatives with distinct properties. vulcanchem.com

Introduction of Additional Functional Groups: Synthetic routes can be designed to incorporate other functional groups, such as carboxylic acids or hydroxyl groups, onto the spirocyclic framework, providing additional points for derivatization. smolecule.com

The ability to systematically modify the 6-azaspiro[3.4]octane core makes it a highly adaptable scaffold for medicinal chemistry programs, allowing for the optimization of lead compounds to achieve the desired biological activity and drug-like properties.

Peripheral Group Transformations and Diversification of Cycloadducts

The this compound scaffold offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. The primary amine at the 2-position and the secondary amine within the azetidine ring are key functional handles for derivatization.

Researchers have successfully employed various transformations to diversify structures based on this scaffold. For instance, the amine functionalities can undergo sequential functionalization, enabling the synthesis of a wide range of derivatives. researchgate.net This strategic derivatization is crucial in medicinal chemistry for exploring chemical space and identifying compounds with novel biological activities. researchgate.net

A common strategy involves the use of a Boc-protected form of the amine, tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate, which allows for selective reaction at the primary amine. This protected intermediate serves as a versatile building block for creating more complex spirocyclic compounds.

The diversification of cycloadducts derived from azomethine ylides and electron-deficient alkenes is another area where this scaffold plays a role. researchgate.net The resulting spirocyclic pyrrolidines can be further modified, leading to a rapid increase in molecular complexity and the generation of novel structures for drug discovery. researchgate.net

Stereochemical Control in Derivative Synthesis

Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules, and the synthesis of this compound derivatives is no exception. The spirocyclic nature of the core introduces stereocenters that can significantly influence the pharmacological properties of the final compounds.

One established method for achieving high stereoselectivity is through enzymatic ketoreduction. For example, the reduction of a ketone precursor, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate, using a ketoreductase enzyme can yield the corresponding amine with high enantiomeric excess.

Another approach involves diastereoselective reactions. For instance, the reduction of an exocyclic double bond in an enamide moiety, formed during certain annulation reactions, can proceed with excellent diastereoselectivity, thereby creating multiple new stereocenters in a controlled manner. researchgate.net Asymmetric synthesis strategies, such as those employing chiral auxiliaries or catalysts, are also utilized to produce enantiomerically pure or enriched derivatives of azaspiro[3.4]octanes. researchgate.net

Strategic Integration in Advanced Material Science

The distinct structural and electronic properties of this compound and its derivatives make them attractive candidates for integration into advanced materials.

The bifunctional nature of this compound, with its two amine groups, allows it to act as a monomer or cross-linking agent in the synthesis of polymers. amadischem.com The rigid spirocyclic core can impart unique thermal and mechanical properties to the resulting polymeric materials. While detailed studies on polymers specifically derived from this compound are emerging, the use of similar spirocyclic diamines in polymer chemistry suggests significant potential.

The incorporation of the 6-azaspiro[3.4]octane motif can influence the electronic and mechanical properties of materials. amadischem.comsmolecule.com The spirocyclic structure can disrupt polymer chain packing, potentially leading to materials with altered densities and mechanical strengths. Furthermore, the nitrogen atoms can be functionalized to introduce specific electronic characteristics, making these compounds interesting for applications in electronic materials. smolecule.comnih.gov

Bioisosteric Replacement and Scaffold Redesign Concepts in Medicinal Chemistry

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool for optimizing drug candidates. The 6-azaspiro[3.4]octane scaffold has emerged as a valuable bioisostere for several common heterocyclic rings.

The 2-oxa-5-azaspiro[3.4]octane system, a related spirocycle, is considered a surrogate for pyrrolidinone. acs.org This bioisosteric replacement can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. The rigid spirocyclic framework can also confer a more defined three-dimensional structure, which can be advantageous for target binding. acs.org While direct evidence for this compound as a pyrrolidinone surrogate is less documented, the underlying principle of using spirocyclic amines to replace more flexible or planar ring systems is a well-established strategy in drug design. chemrxiv.org

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1420849-80-4C₇H₁₄N₂126.20
6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-amineNot AvailableC₉H₁₉N₃169.27
Tert-butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate1638763-38-8C₁₂H₂₂N₂O₂226.32
6-Azaspiro[3.4]octane-5,7-dioneNot AvailableC₇H₉NO₂139.15
6-Oxa-2-azaspiro[3.4]octane410070-90-5C₆H₁₁NO113.16

Data sourced from multiple chemical suppliers and databases. amadischem.comsmolecule.comsmolecule.comnih.gov

Integration into Ligand Design for Molecular Targets (e.g., Enzymes, Receptors)

The rigid, three-dimensional structure of this compound makes it an attractive scaffold in medicinal chemistry for the design of ligands targeting a variety of enzymes and receptors. Its spirocyclic core allows for precise spatial orientation of substituents, enabling tailored interactions with the binding sites of complex biological macromolecules. Researchers have incorporated this moiety into novel compounds to modulate the activity of key players in various disease pathways.

One area of application is in the development of inhibitors for serine hydrolases, such as α/β-hydrolase domain 6 (ABHD6) and monoacylglycerol lipase (B570770) (MGL). These enzymes are responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a key regulator of neurotransmission and neuroinflammation. By designing inhibitors that utilize the this compound framework, researchers aim to increase 2-AG levels, which can be beneficial in treating pain, inflammation, and neurodegenerative diseases. For instance, N-(bis(4-fluorophenyl)methyl)-6-azaspiro[3.4]octan-2-amine has been synthesized as part of a series of compounds aimed at selectively inhibiting ABHD6 or dually inhibiting both ABHD6 and MGL. google.com

Another significant application of this scaffold is in the creation of kinase inhibitors. For example, derivatives of this compound have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) and Fms-like Tyrosine Kinase 3 (FLT3). justia.com These kinases are implicated in hematopoietic cancers such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The spirocyclic amine serves as a core structure to which other functional groups are attached to achieve potent and selective inhibition of these kinase targets. justia.com

Furthermore, the this compound scaffold has been employed in the design of inhibitors for Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell growth and signaling pathways, and its dysregulation is linked to various cancers. google.com Compounds incorporating the this compound moiety have been developed as SHP2 inhibitors, demonstrating the versatility of this chemical entity in targeting different classes of enzymes. google.com

In addition to enzymes, this scaffold has been used to design ligands for G-protein coupled receptors (GPCRs). Notably, it has been integrated into the structure of Glucagon-Like Peptide-1 (GLP-1) receptor agonists. google.com The GLP-1 receptor is a major target for the treatment of type 2 diabetes and obesity. Substituted imidazoles containing the this compound group have been synthesized and evaluated for their potential as novel GLP-1 receptor ligands. google.com

The following table summarizes the integration of this compound into ligands for various molecular targets:

Table 1: Examples of this compound in Ligand Design
Molecular Target Therapeutic Area Example Compound Class
ABHD6/MGL Pain, Inflammation, Neurodegeneration N-substituted 6-azaspiro[3.4]octan-2-amines
IRAK/FLT3 Hematopoietic Cancers (AML, MDS) Pyridinyl- and Imidazopyridinyl-substituted 6-azaspiro[3.4]octan-2-amines
SHP2 Cancer Imidazopyrimidine derivatives containing a this compound moiety

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Azaspiro[3.4]octan-2-amine and its derivatives in medicinal chemistry?

  • Methodological Answer : Synthesis typically involves annulation strategies to construct the spirocyclic core. For example, tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate, a derivative, is synthesized via nucleophilic substitution or ring-closing reactions using tert-butyl carbamate and spirocyclic precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature) and purification via column chromatography . Multi-step syntheses starting from bicyclic intermediates, as seen in analogous spirocyclic amines, may also apply .

Q. How can researchers characterize the stereochemistry of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} NMR, is critical for confirming stereochemistry. For instance, coupling constants and splitting patterns in 1H^{1}\text{H} NMR can reveal spatial arrangements of protons. X-ray crystallography may resolve ambiguous cases, as demonstrated in studies of structurally similar azaspiro compounds .

Q. What spectroscopic techniques validate the purity of synthesized this compound derivatives?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, N percentages) are standard for purity assessment. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}), while HPLC or GC-MS monitors residual solvents or byproducts .

Advanced Research Questions

Q. How does the spirocyclic structure of this compound influence its biological activity in enzyme-targeting studies?

  • Methodological Answer : The rigid spirocyclic framework reduces conformational flexibility, enhancing binding selectivity to enzymes like CK2α. In one study, replacing flexible linkers with this compound improved kinase inhibition by optimizing linker length and strain . Computational docking studies (e.g., AutoDock) can model interactions to guide structural modifications .

Q. What strategies resolve data contradictions arising from divergent synthetic approaches to azaspiro compounds?

  • Methodological Answer : Systematic comparison of reaction variables (e.g., catalysts, solvents) using Design of Experiments (DoE) can identify critical factors. For example, conflicting yields in spirocyclic amine synthesis may stem from competing pathways; kinetic studies (e.g., in situ IR monitoring) clarify mechanistic discrepancies . Peer-reviewed protocols, such as those for tert-butyl-protected derivatives, provide reproducible benchmarks .

Q. In designing derivatives for kinase inhibition, what structural modifications enhance selectivity and potency?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the spirocyclic core or adjacent rings can modulate electronic properties and hydrogen-bonding capacity. For instance, fluorinated pyrimidine moieties in related compounds improve target affinity by altering π-π stacking and dipole interactions . SAR studies using parallel synthesis and bioassays (e.g., IC50_{50} measurements) validate these hypotheses .

Q. How can computational methods predict the reactivity of this compound under varying reaction conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates to predict regioselectivity in reactions like oxidation or substitution. For example, Fukui indices identify nucleophilic/electrophilic sites, guiding reagent selection. Molecular dynamics simulations assess stability in aqueous vs. organic solvents .

Q. What challenges arise in achieving high enantiomeric purity during synthesis, and how are they addressed?

  • Methodological Answer : Spirocyclic amines often require chiral resolution via chiral HPLC or enzymatic kinetic resolution. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enforce stereocontrol. For example, multi-step syntheses of analogous compounds employ enantioselective cyclopropanation or ring-opening reactions .

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